molecular formula C25H26O B12592134 2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole CAS No. 649556-33-2

2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole

Cat. No.: B12592134
CAS No.: 649556-33-2
M. Wt: 342.5 g/mol
InChI Key: YKPLWKNPJNZMJB-UHFFFAOYSA-N
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Description

2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an anisole group (methoxybenzene) attached to a butenyl chain, which is further substituted with two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole typically involves a multi-step process. One common method is the Williamson ether synthesis, where sodium phenoxide reacts with a methyl halide to yield anisole . The anisole is then subjected to further reactions to introduce the butenyl chain and the 4-methylphenyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological tool.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole is unique due to its specific structural features, such as the combination of an anisole group with a butenyl chain and two 4-methylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

649556-33-2

Molecular Formula

C25H26O

Molecular Weight

342.5 g/mol

IUPAC Name

1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methoxybenzene

InChI

InChI=1S/C25H26O/c1-19-11-15-21(16-12-19)24(22-17-13-20(2)14-18-22)9-6-8-23-7-4-5-10-25(23)26-3/h4-5,7,9-18H,6,8H2,1-3H3

InChI Key

YKPLWKNPJNZMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCCC2=CC=CC=C2OC)C3=CC=C(C=C3)C

Origin of Product

United States

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